![molecular formula C6H5N3O B1612289 5-oxo-3,4-dihidroimidazo[4,5-b]piridina CAS No. 28279-48-3](/img/structure/B1612289.png)

5-oxo-3,4-dihidroimidazo[4,5-b]piridina

Descripción general

Descripción

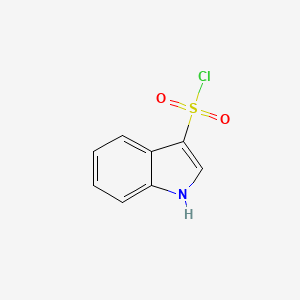

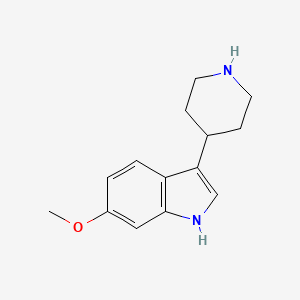

3,4-Dihydroimidazo[4,5-b]pyridin-5-one is a chemical compound with the CAS Number: 28279-48-3. It has a molecular weight of 135.13 . The IUPAC name for this compound is 3H-imidazo [4,5-b]pyridin-5-ol .

Synthesis Analysis

A series of 3H-imidazo [4,5-b] pyridines derivatives were designed and synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Molecular Structure Analysis

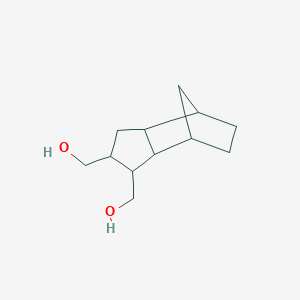

The InChI code for 3,4-Dihydroimidazo[4,5-b]pyridin-5-one is 1S/C6H5N3O/c10-5-2-1-4-6 (9-5)8-3-7-4/h1-3H, (H2,7,8,9,10) . This indicates the presence of 6 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .Chemical Reactions Analysis

The compound has been used in the synthesis of selective mTOR inhibitors . The reaction of the compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Physical And Chemical Properties Analysis

The compound has a boiling point of 593.1±50.0C at 760 mmHg and a melting point of 311-313C . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Investigación Farmacéutica

Este compuesto ha mostrado potencial en la investigación farmacéutica . Puede interactuar con proteínas como PI3K, que es un regulador clave en el crecimiento, la progresión, la supervivencia, el metabolismo, la síntesis de proteínas y la angiogénesis del cáncer de mama . También puede participar en el riesgo de resistencia a la terapia endocrina y la quimioterapia .

Tratamiento de Enfermedades Autoinmunes

El compuesto ha sido estudiado por su papel en el tratamiento de enfermedades autoinmunes . Las cinasas de Janus (JAK) juegan un papel crucial en la transducción de señales mediada por citoquinas, lo que las convierte en un objetivo atractivo para el tratamiento del rechazo de trasplante de órganos y enfermedades autoinmunes como la artritis reumatoide (AR) .

Ciencia de Materiales

La clase de heterociclos aromáticos, a la que pertenece este compuesto, tiene un gran potencial en la ciencia de los materiales . Se han reportado en diferentes aplicaciones tecnológicas .

Dispositivos Optoelectrónicos

Estos compuestos se han utilizado en el desarrollo de dispositivos optoelectrónicos . Sus propiedades únicas los hacen adecuados para su uso en estos dispositivos .

Sensores

El compuesto se ha utilizado en el desarrollo de sensores . Sus propiedades únicas le permiten ser utilizado en una variedad de aplicaciones de sensores .

Microscopía Confocal e Imagenología

Este compuesto se ha utilizado como emisores para microscopía confocal e imagenología . Sus propiedades únicas lo hacen adecuado para su uso en estas aplicaciones .

Mecanismo De Acción

Target of Action

The primary targets of 3,4-Dihydroimidazo[4,5-b]pyridin-5-one are the Janus Kinases (JAKs) . These kinases play a crucial role in the signal transduction of a variety of cytokines and growth factors, which are important for cell growth, survival, development, and differentiation .

Mode of Action

3,4-Dihydroimidazo[4,5-b]pyridin-5-one interacts with its targets, the JAKs, by inhibiting their activities . This inhibition disrupts the signal transduction of cytokines and growth factors, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of JAKs affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell .

Pharmacokinetics

It is known that the compound exhibits favorable metabolic stability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and their impact on its bioavailability are yet to be determined.

Result of Action

The molecular and cellular effects of 3,4-Dihydroimidazo[4,5-b]pyridin-5-one’s action are primarily the result of its inhibition of JAKs. This leads to a disruption in the JAK-STAT signaling pathway, affecting cellular processes such as cell growth, survival, development, and differentiation .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3,4-Dihydroimidazo[4,5-b]pyridin-5-one in lab experiments include its low cost, its availability, and its versatility. Additionally, 3,4-Dihydroimidazo[4,5-b]pyridin-5-one is relatively easy to synthesize and can be used in a variety of experiments. The main limitation of using 3,4-Dihydroimidazo[4,5-b]pyridin-5-one in lab experiments is its lack of specificity, as it can interact with a variety of biological molecules and affect their activity.

Direcciones Futuras

There are many possible future directions for research on 3,4-Dihydroimidazo[4,5-b]pyridin-5-one. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into the synthesis of 3,4-Dihydroimidazo[4,5-b]pyridin-5-one and the development of new materials based on the compound could lead to new discoveries. Finally, further research into the safety and toxicity of 3,4-Dihydroimidazo[4,5-b]pyridin-5-one could lead to new insights into its potential applications.

Safety and Hazards

Propiedades

IUPAC Name |

1,4-dihydroimidazo[4,5-b]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-5-2-1-4-6(9-5)8-3-7-4/h1-3H,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIHRQBDCJLDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618261 | |

| Record name | 1,4-Dihydro-5H-imidazo[4,5-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28279-48-3 | |

| Record name | 1,4-Dihydro-5H-imidazo[4,5-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1612222.png)